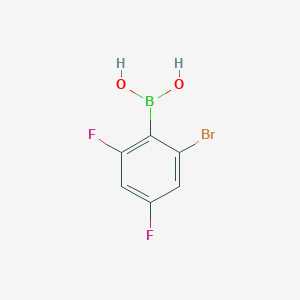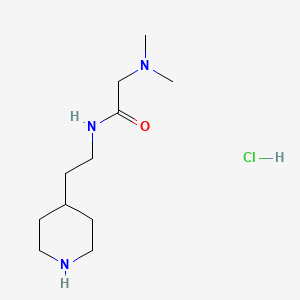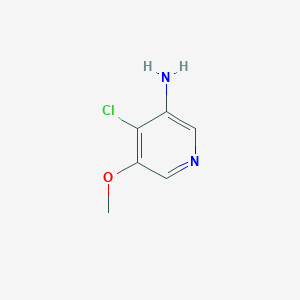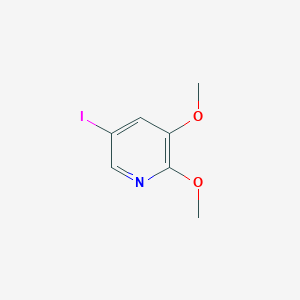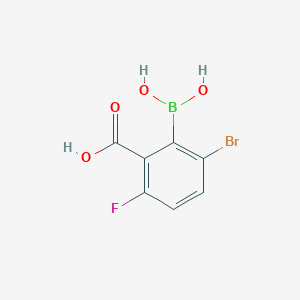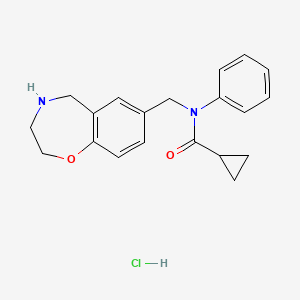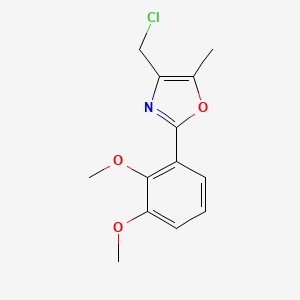
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole, also known as CMDPO, is a heterocyclic compound that has been widely studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. CMDPO is a versatile compound with a wide range of uses, from being a building block for synthesizing complex molecules to being a potential therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a number of complex molecules, including heterocyclic molecules and natural products. This compound has also been used as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been used in the study of enzyme inhibition and protein-protein interactions.
Wirkmechanismus
The exact mechanism of action of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is not well understood. However, it is believed that this compound interacts with the active sites of enzymes and proteins, resulting in the inhibition of their activity. In addition, this compound has been shown to interact with cellular receptors, leading to the modulation of signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, resulting in the inhibition of their activity. In addition, this compound has been shown to modulate signal transduction pathways, resulting in the modulation of gene expression. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole in lab experiments are its low cost, its availability in a variety of forms, and its versatility. This compound is also highly stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole research include further study of its mechanism of action, its potential therapeutic applications, and its potential to be used as a building block for the synthesis of complex molecules. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research is needed to explore the potential of this compound to be used as a diagnostic tool for a variety of diseases.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-10(7-14)15-13(18-8)9-5-4-6-11(16-2)12(9)17-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAIKYUCAVBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)
![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)
![3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1390069.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)
![3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390071.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)
